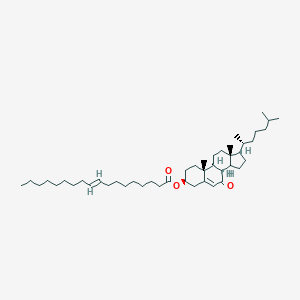

7-Ketocholesteryl-3-oleate

Descripción

Propiedades

Número CAS |

145889-56-1 |

|---|---|

Fórmula molecular |

C45H76O3 |

Peso molecular |

665.1 g/mol |

Nombre IUPAC |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C45H76O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-42(47)48-37-28-30-44(5)36(32-37)33-41(46)43-39-27-26-38(35(4)24-22-23-34(2)3)45(39,6)31-29-40(43)44/h14-15,33-35,37-40,43H,7-13,16-32H2,1-6H3/b15-14+/t35-,37+,38-,39+,40+,43+,44+,45-/m1/s1 |

Clave InChI |

ISBJKIMEDSBZAJ-WIIUZAFWSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC4C(C)CCCC(C)C)C)C |

SMILES isomérico |

CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC4C(C)CCCC(C)C)C)C |

Sinónimos |

7-ketocholesteryl-3-oleate |

Origen del producto |

United States |

Metabolism and Inactivation Strategies of 7 Ketocholesterol and 7 Ketocholesteryl 3 Oleate

Esterification of 7-Ketocholesterol (B24107)

Esterification represents a significant route for the metabolism of 7KC in extra-hepatic tissues. nih.gov This process converts the cytotoxic free 7KC into less harmful fatty acid esters, which can then be transported and further metabolized. aston.ac.uknih.gov

Enzymatic Esterification by Acyl-CoA:Cholesterol Acyltransferase (ACAT)

Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a key enzyme responsible for the esterification of cholesterol and other sterols, including 7KC. bioscientifica.comnih.gov ACAT catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids, a normal cellular mechanism to regulate free cholesterol levels. bioscientifica.comarvojournals.org While ACAT can esterify various oxysterols, cholesterol is a more potent allosteric activator of the enzyme compared to 7KC. researchgate.netbioscientifica.com The esterification of 7KC by ACAT can lead to the formation of 7KC-fatty acid esters, such as 7KC-arachidonate. nih.gov This process can, in turn, reduce the esterification of cholesterol itself, potentially disrupting normal cholesterol metabolism. nih.govscite.ai

Formation of 7-Ketocholesteryl-3-oleate and Other Fatty Acid Esters

The esterification of 7-ketocholesterol results in the formation of various fatty acid esters, with the specific ester depending on the available fatty acid. nih.govnih.gov One such ester is this compound, formed from the reaction of 7-ketocholesterol and oleic acid. ontosight.ai Studies have shown that in macrophage cells, the majority of 7KC esters are derived from oleate (B1233923) (approximately 71%) and palmitate (approximately 21%). nih.gov Other fatty acids like stearate, arachidonate, and linoleate (B1235992) constitute a smaller fraction of the total 7KC esters. nih.gov The stability of these esters varies, with a higher degree of unsaturation in the fatty acid chain leading to greater instability. nih.gov For instance, the stability follows the order: 18:0 (stearate) > 18:1 (oleate) > 18:2 (linoleate) > 18:3 (linolenate) >> 20:4 (arachidonate). nih.gov

Inactivation and Detoxification Pathways of 7-Ketocholesterol

Besides esterification, cells utilize other enzymatic pathways to inactivate and detoxify 7-ketocholesterol, thereby mitigating its harmful effects.

Reduction to Hydroxycholesterols (e.g., 7β-Hydroxycholesterol) by 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

A crucial detoxification pathway for 7-ketocholesterol involves its enzymatic reduction to 7β-hydroxycholesterol (7β-OHC). aston.ac.uknih.gov This conversion is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). aston.ac.uknih.gov 7β-OHC is significantly less toxic than its precursor, 7KC. nih.gov In humans, 11β-HSD1 in liver cells appears to specifically catalyze the reduction of 7KC to 7β-OHC, playing a key role in its detoxification. nih.gov This enzyme is also expressed in vascular smooth muscle cells and can inter-convert 7-KC and 7β-OHC within the arterial wall. ed.ac.uk Studies have shown that the absence of 11β-HSD1 leads to reduced levels of both 7-ketocholesterol and 7β-hydroxycholesterol in the aorta of hyperlipidemic mice. plos.org

Microbial/Bacterial Degradation Pathways

The accumulation of 7-Ketocholesterol (7KC), a cytotoxic oxysterol, in various tissues is a hallmark of several age-related diseases. The biodegradation of this compound through microbial activity presents a promising strategy for its removal. A variety of bacteria, primarily isolated from soil and activated sludge, have demonstrated the ability to utilize 7KC as a sole source of carbon and energy, leading to its mineralization. nih.gov

Research has identified several bacterial strains with the capacity to degrade 7KC. nih.gov One notable example is Pseudomonas aeruginosa PseA, which, under optimized conditions, can degrade up to 88% of 7KC from an initial concentration of 1 g/L. aston.ac.uk The degradation process is believed to be enzymatic, with cholesterol oxidase identified as a potential key enzyme in the breakdown of 7KC. aston.ac.uk Extracellular extracts from P. aeruginosa have shown the ability to degrade the compound, indicating the presence of effective enzymatic systems. aston.ac.uk

Studies have shown that several other bacterial species are also effective degraders of 7KC. These include Proteobacterium Y-134, Sphingomonas sp. JEM-1, Nocardia nova, and Rhodococcus sp. RHA1. nih.gov Among these, Nocardia nova has been identified as the most rapid degrader, a characteristic potentially linked to its production of biosurfactants. nih.gov The ability of these diverse microorganisms to break down 7KC underscores the potential for developing biotechnological applications for its control in various contexts. nih.gov

Table 1: Bacterial Strains Involved in 7-Ketocholesterol (7KC) Degradation

| Bacterial Strain | Source | Degradation Capability | Key Enzymes/Mechanisms | Reference |

|---|---|---|---|---|

| Pseudomonas aeruginosa PseA | Laboratory Isolate | Degrades 88% of 1 g/L 7KC | Cholesterol Oxidase | aston.ac.uk |

| Nocardia nova | Soil/Activated Sludge | Fastest degrader among tested strains | Biosurfactant production | nih.gov |

| Proteobacterium Y-134 | Soil/Activated Sludge | Utilizes 7KC as sole carbon source | Mineralization | nih.gov |

| Sphingomonas sp. JEM-1 | Soil/Activated Sludge | Utilizes 7KC as sole carbon source | Mineralization | nih.gov |

| Rhodococcus sp. RHA1 | Soil/Activated Sludge | Utilizes 7KC as sole carbon source | Mineralization | nih.gov |

Cellular and Molecular Mechanisms of 7 Ketocholesterol and 7 Ketocholesteryl 3 Oleate Action

Modulation of Cellular Redox Homeostasis by 7-Ketocholesterol (B24107)

A primary and well-documented consequence of cellular exposure to 7-ketocholesterol is the induction of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. aston.ac.uk

Reactive Oxygen Species (ROS) Overproduction

Numerous studies have demonstrated that 7-ketocholesterol is a potent inducer of ROS overproduction in various cell types, including macrophages, neuronal cells, and cardiomyocytes. aston.ac.uknih.govnih.govnih.gov This overproduction of ROS is considered a critical early event in the cascade of cellular damage initiated by 7KC. nih.gov The accumulation of ROS disrupts normal cellular function and can trigger pathways leading to cell death. aston.ac.uk The brain, being a cholesterol-rich organ, is particularly susceptible to the oxidative stress and subsequent formation of 7KC. nih.govmdpi.com

The following table summarizes key findings from studies investigating 7KC-induced ROS overproduction.

| Cell Type | Key Findings | Reference |

| Murine Macrophages | 7KC induces an early and significant oxidative burst, primarily through NADPH-oxidase, leading to apoptosis. | nih.gov |

| N2a Neuronal Cells | 7KC treatment leads to ROS overproduction, which can be attenuated by antioxidants like polyphenols and omega fatty acids. | nih.govmdpi.com |

| Cardiomyocytes | 7KC promotes ROS formation, leading to growth inhibition and cell death. | nih.gov |

A crucial enzymatic source of ROS in cells exposed to 7-ketocholesterol is the NADPH oxidase (NOX) complex. nih.govnih.gov Research has provided conclusive proof of the primary role of NADPH-oxidase in the overproduction of ROS following treatment with this oxysterol. nih.gov The activation of NOX appears to be a direct and rapid event, suggesting a potential interaction between 7KC and the enzyme complex. nih.gov

Specifically, the Nox-4 isoform has been identified as a key player in mediating the cytotoxic effects of 7-ketocholesterol in certain cell types. nih.govresearchgate.net In human aortic smooth muscle cells, 7KC has been shown to cause a robust upregulation of Nox-4. nih.govresearchgate.net Silencing the expression of Nox-4 significantly reduces 7KC-induced ROS production and subsequent apoptosis, highlighting the critical role of this specific isoform. nih.gov Similarly, in MC3T3-E1 osteoblastic cells, 7KC stimulates the expression of NOX4. nih.gov The activation of NOX enzymes by 7KC leads to the transfer of electrons from NADPH to molecular oxygen, resulting in the generation of superoxide (B77818) anions, a primary type of ROS. youtube.com

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, and 7-ketocholesterol itself is a product of cholesterol autoxidation, a form of lipid peroxidation. aston.ac.ukresearchgate.net The presence of 7KC can perpetuate and amplify this damaging process. The increased ROS production triggered by 7KC, particularly from sources like NOX activation, can attack polyunsaturated fatty acids in cellular membranes, leading to the formation of lipid hydroperoxides and other reactive aldehydes. This process compromises membrane integrity and function, contributing to cellular dysfunction.

The surge in ROS production induced by 7-ketocholesterol can overwhelm the cell's endogenous antioxidant defense mechanisms. These enzymatic systems, which include glutathione (B108866) peroxidase (GPX), superoxide dismutase (SOD), and catalase, are crucial for neutralizing ROS and maintaining redox homeostasis. nih.gov However, these enzymes are themselves susceptible to inactivation by the very reactive molecules they are designed to eliminate. nih.gov

Studies have shown that 7KC can modulate the activity and expression of these key antioxidant enzymes. For instance, in neuronal cells, treatment with 7KC has been observed to affect the levels and activity of catalase and glutathione peroxidase 1. dntb.gov.ua High levels of oxidative stress can lead to the inactivation of these protective enzymes, creating a vicious cycle of increasing ROS accumulation and further cellular damage, which can ultimately lead to cell death. nih.gov

Impact on Intracellular Signaling Pathways by 7-Ketocholesterol

Beyond its direct effects on redox homeostasis, 7-ketocholesterol can significantly alter intracellular signaling cascades that govern fundamental cellular processes such as growth, proliferation, and apoptosis.

MAPK/ERK Pathway (p38 MAPK) Activation

The mitogen-activated protein kinase (MAPK) pathways are critical signaling networks that respond to a wide array of extracellular stimuli. One key member of this family, the p38 MAPK pathway, is strongly activated in response to cellular stress, including oxidative stress. youtube.com

Research has demonstrated that 7-ketocholesterol is a potent activator of the p38 MAPK pathway in various cell types, including human umbilical vein endothelial cells (HUVECs). nih.govplos.org This activation is a significant event in the inflammatory response triggered by 7KC. nih.govplos.org For example, in endothelial cells, 7KC-induced activation of p38 MAPK leads to the upregulation of adhesion molecules, which enhances the interaction between leukocytes and the endothelium—a critical step in the development of atherosclerosis. nih.govplos.org Inhibition of p38 MAPK has been shown to block these 7KC-induced inflammatory responses, confirming the central role of this signaling pathway. nih.govplos.org The activation of p38 MAPK by 7KC appears to influence cytokine induction, further contributing to the inflammatory environment. nih.gov

PI3-K/PDK-1/Akt Signaling Pathway Modulation

The Phosphoinositide 3-kinase (PI3-K)/PDK-1/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. nih.gov Research indicates that 7-KC modulates this pathway in a cell-type-specific manner. In human U937 monocytic cells, 7-KC acts as a potent inducer of apoptosis by promoting the down-regulation of the PI3-K/PDK-1/Akt signaling pathway. msjonline.org This inhibitory effect on a key pro-survival cascade contributes to its cytotoxic properties. Conversely, in endothelial cells, 7-KC has been shown to stimulate the phosphorylation and activation of Akt. nih.gov In this context, the PI3K/Akt pathway appears to mediate the cytotoxic and inflammatory effects of 7-KC, as chemical inhibition of the pathway attenuated 7-KC-induced apoptosis and the expression of inflammatory cytokines. nih.gov Furthermore, studies have demonstrated that Vitamin E can counteract the effects of 7-KC, restoring PI3-K activity and preventing the dephosphorylation of PDK-1 and Akt. msjonline.org

GSK3/Mcl-1 Pathway Involvement

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase that plays a significant role in regulating apoptosis, and its activity is inhibited by the pro-survival Akt pathway. nih.gov In 158N murine oligodendrocytes, treatment with 7-KC induces apoptosis through a mechanism involving the GSK3/Mcl-1 pathway. frontiersin.org Specifically, 7-KC leads to the dephosphorylation of both Akt and GSK3β. The dephosphorylation of GSK3β at Ser9 results in its activation. nih.govfrontiersin.org Activated GSK-3 then phosphorylates the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), targeting it for ubiquitination and subsequent degradation by the proteasome. nih.gov The resulting degradation of Mcl-1, a key factor in maintaining mitochondrial integrity, contributes to mitochondrial depolarization and the execution of apoptosis. frontiersin.org This cascade of events establishes a clear link between 7-KC's effects on cytoplasmic membrane signaling and the initiation of mitochondrial-dependent cell death. frontiersin.org

Nrf2 Pathway Modulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. nih.gov Rather than directly activating this pathway, 7-KC acts as a potent cellular stressor, inducing oxidative damage that triggers a protective Nrf2 response. mdpi.comresearchgate.net In neuronal cells, the oxidative damage caused by 7-KC can be counteracted by compounds that upregulate Nrf2 and its target antioxidant genes, such as superoxide dismutase (SOD). mdpi.com Synthetic activators of the Nrf2 pathway, such as dimethyl fumarate (B1241708) (DMF), have demonstrated cytoprotective effects against 7-KC-induced toxicity in oligodendrocyte cell lines. researchgate.netnih.gov This indicates that modulation of the Nrf2 pathway is a critical mechanism for defending against the cytotoxic and oxidative stress-inducing effects of 7-KC.

Liver X Receptor (LXR) Agonism/Modulation

Liver X Receptors (LXRs) are nuclear receptors that function as sterol sensors, playing a critical role in regulating the metabolism of cholesterol, fatty acids, and triglycerides. 7-Ketocholesterol has been identified as a modulator of LXR signaling. In human placental trophoblast cells, 7-KC was found to inhibit cellular differentiation through the activation of LXR. Similarly, in a human breast cancer cell line, 7-KC was shown to increase the expression of the LXRα signaling pathway. As LXRs are key transcriptional regulators of genes involved in cholesterol efflux and transport, modulation by 7-KC can significantly impact cellular lipid homeostasis.

NFκB Signaling Activation

The Nuclear Factor kappa B (NF-κB) signaling pathway is a central mediator of inflammation. researchgate.net In human retinal pigment epithelium (RPE) cells, 7-KC is a potent inducer of inflammatory cytokines, including VEGF, IL-6, and IL-8, through the activation of the NF-κB pathway. researchgate.net This activation is mediated by at least three distinct upstream kinase signaling pathways: the AKT-PKCζ pathway, the p38 MAPK pathway, and the ERK pathway. researchgate.net Inhibition of these kinases markedly reduces the cytokine expression driven by 7-KC. Notably, in this cell type, the pro-inflammatory response occurs independently of the formation of reactive oxygen species (ROS), suggesting a direct interaction with membrane or cellular components that initiates the signaling cascade leading to NF-κB activation. researchgate.net

Cellular Response and Cell Fate Determination by 7-Ketocholesterol

The culmination of the signaling pathway modulations induced by 7-Ketocholesterol is a profound impact on cellular homeostasis, often leading to a definitive determination of cell fate, primarily through the induction of cell death.

Induction of Cell Death Modalities

7-Ketocholesterol is a well-established cytotoxic agent that can trigger various forms of cell death across numerous cell types. nih.gov

Apoptosis: The most commonly observed form of cell death induced by 7-KC is apoptosis. This programmed cell death modality has been documented in a wide range of cells, including endothelial cells, fibroblasts, mesenchymal stem cells, and various cancer cell lines. The apoptotic process is often characterized by caspase activation, condensed and fragmented nuclei, and internucleosomal DNA fragmentation, frequently initiated through mitochondrial dysfunction. frontiersin.org

Oxiapoptophagy: In several cell types, including human monocytic U937 cells, murine oligodendrocytes, and neuronal N2a cells, 7-KC induces a complex form of cell death termed "oxiapoptophagy". This process is a hybrid that encompasses three key features:

Oxi: Substantial oxidative stress, marked by an overproduction of reactive oxygen species (ROS), lipid peroxidation, and protein carbonylation.

Apopto: The hallmarks of classical apoptosis, including caspase activation. mdpi.com

Phagy: The criteria of autophagy. mdpi.com

This multifaceted cell death process highlights the extensive cellular damage initiated by 7-KC, linking oxidative stress directly to the machinery of both apoptosis and autophagy. mdpi.com

Data Tables

Table 1: Summary of 7-Ketocholesterol (7-KC) Effects on Signaling Pathways

| Signaling Pathway | Cell Type(s) | Observed Effect of 7-KC | Key Findings |

|---|---|---|---|

| PI3-K/PDK-1/Akt | Human U937 monocytes | Down-regulation / Inhibition | Contributes to 7-KC-induced apoptosis. msjonline.org |

| Endothelial cells | Up-regulation / Activation | Mediates 7-KC-induced cytotoxicity and inflammation. nih.gov | |

| GSK3/Mcl-1 | Murine 158N oligodendrocytes | Activation | Leads to dephosphorylation of GSK3β, degradation of anti-apoptotic Mcl-1, and apoptosis. frontiersin.org |

| Nrf2 | Neuronal cells, Oligodendrocytes | Indirect Activation | 7-KC induces oxidative stress, which is then counteracted by activation of the protective Nrf2 pathway. mdpi.comresearchgate.net |

| Liver X Receptor (LXR) | Human placental trophoblasts, Breast cancer cells | Agonism / Activation | Modulates LXRα signaling, affecting cell differentiation and lipid metabolism. |

| NFκB | Human ARPE-19 RPE cells | Activation | Induces expression of inflammatory cytokines (VEGF, IL-6, IL-8) via upstream kinases (AKT, p38, ERK). researchgate.net |

Table 2: Cell Death Modalities Induced by 7-Ketocholesterol (7-KC)

| Cell Death Modality | Key Characteristics | Affected Cell Types |

|---|---|---|

| Apoptosis | Caspase activation, nuclear condensation/fragmentation, mitochondrial dysfunction. | Endothelial cells, Fibroblasts, Mesenchymal stem cells, Melanoma cells, Breast cancer cells, Colon carcinoma cells. |

| Oxiapoptophagy | Combination of severe Oxidative Stress (ROS overproduction), Apoptosis (caspase activation), and Autophagy. | Human U937 monocytes, Murine 158N oligodendrocytes, Microglial BV-2 cells, Neuronal N2a cells. |

Apoptosis Induction

Free 7-Ketocholesterol is a potent inducer of apoptosis, a form of programmed cell death, in a multitude of cell types nih.govnih.govresearchgate.net. This process is a critical component of the compound's cytotoxicity and is implicated in the pathology of various diseases. The induction of apoptosis by 7KC is a complex phenomenon involving the activation of multiple signaling pathways nih.govresearchgate.net. In contrast, the esterification of 7KC to form 7-Ketocholesteryl-3-oleate is a mechanism that mitigates this apoptotic effect nih.gov.

Caspase Cascade Activation (Caspase-3/7, -8, -9, -12)

The apoptotic pathway triggered by 7-Ketocholesterol involves the activation of a family of cysteine proteases known as caspases. Research has demonstrated that exposure to 7KC leads to the activation of initiator caspases, such as caspase-8, caspase-9, and caspase-12, which in turn activate executioner caspases, primarily caspase-3 and caspase-7 nih.gov. The activation of caspase-3/7 is a central event in the execution phase of apoptosis, leading to the cleavage of key cellular proteins and the dismantling of the cell. Studies in various cell lines, including MC3T3-E1 cells, have shown a significant upregulation of the caspase-3/7 pathway following treatment with 7KC nih.gov.

| Caspase Activated by 7-Ketocholesterol | Role in Apoptosis | Cell Types Studied |

| Caspase-3/7 | Executioner | MC3T3-E1, Vascular Smooth Muscle Cells |

| Caspase-8 | Initiator (Extrinsic Pathway) | Various |

| Caspase-9 | Initiator (Intrinsic Pathway) | Various |

| Caspase-12 | Initiator (ER Stress Pathway) | Various |

PARP Degradation

A key substrate for activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair and stability. During 7KC-induced apoptosis, PARP is cleaved by caspase-3. This cleavage inactivates PARP, preventing it from performing its DNA repair functions, which conserves cellular energy (ATP) and ensures the progression of the apoptotic process. Evidence from studies on microglial cells shows that 7KC can enter the nucleus and activate PARP-1, contributing to inflammatory responses and cytotoxicity nih.gov. The degradation of PARP serves as a biochemical hallmark of apoptosis triggered by 7KC.

Mitochondrial Dysfunction and Permeabilization

The mitochondrion plays a central role in the intrinsic pathway of apoptosis induced by 7-Ketocholesterol. Exposure to 7KC leads to significant mitochondrial dysfunction, characterized by a loss of the mitochondrial transmembrane potential (ΔΨm) researchgate.netaston.ac.uk. This depolarization of the mitochondrial membrane is a critical early event in apoptosis. It leads to mitochondrial membrane permeabilization, resulting in the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol nih.gov. This release is a point of no return for the cell, committing it to apoptosis by activating the caspase-9-dependent pathway.

Cytosolic Calcium Influx and Mobilization

Disruption of calcium homeostasis is another key mechanism in 7-Ketocholesterol-induced apoptosis. Studies have shown that free 7KC triggers a sustained increase in the concentration of free cytosolic calcium ([Ca2+]i) nih.govresearchgate.net. This increase results from both an influx of extracellular calcium and the mobilization of calcium from intracellular stores, such as the endoplasmic reticulum nih.gov. The elevated cytosolic calcium levels activate various downstream pro-apoptotic signaling pathways, contributing to mitochondrial stress and the activation of calcium-dependent enzymes that participate in the apoptotic cascade nih.govresearchgate.net.

Autophagy Induction

In addition to apoptosis, 7-Ketocholesterol is known to induce autophagy, a cellular process involving the degradation of cellular components via lysosomes nih.govaston.ac.uk. Autophagy can serve as a survival mechanism under stress, but it can also contribute to a form of programmed cell death. The simultaneous induction of oxidative stress, apoptosis, and autophagy by 7KC is sometimes referred to as "oxiapoptophagy" nih.govaston.ac.uk. The formation of this compound is part of a metabolic strategy to reduce the cellular stress that triggers these pathways.

LC3 Processing (LC3-I to LC3-II Conversion) and Autophagosome Formation

A key molecular event in the induction of autophagy is the processing of the microtubule-associated protein 1A/1B-light chain 3 (LC3). The cytosolic form, LC3-I, is converted to the phosphatidylethanolamine-conjugated form, LC3-II, which is then recruited to the membranes of forming autophagosomes. Studies on vascular smooth muscle cells have demonstrated that treatment with 7-Ketocholesterol leads to the processing of LC3 and the formation of autophagosomes, indicating the activation of the autophagic machinery. This conversion is a widely accepted marker for the induction of autophagy.

Autophagy as a Protective or Pro-Death Mechanism

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death, and its role in the context of 7-ketocholesterol (7KC) exposure is multifaceted. In human aortic smooth muscle cells, the upregulation of autophagy is a protective response that mitigates 7KC-induced cell death. nih.govnih.gov This protective mechanism is linked to the attenuation of endoplasmic reticulum (ER) stress. nih.gov Inhibition of autophagy, on the other hand, exacerbates ER stress and cell death in response to 7KC. nih.govnih.gov The induction of autophagy by 7KC in these cells is mediated through Nox4-dependent hydrogen peroxide formation, which in turn inhibits Atg4B activity. nih.govnih.gov

Conversely, under conditions of chronic exposure, 7KC-induced autophagy can lead to autophagic cell death. arvojournals.org In lens epithelial cells, 7KC activates macroautophagy, evidenced by the formation of autophagic vesicles and the processing of LC3-I to LC3-II. arvojournals.org This activation is thought to be a survival mechanism initially, but prolonged exposure may shift the balance towards cell death. arvojournals.org In vascular smooth muscle cells, 7KC triggers a complex cell death mode associated with features of autophagy, including the formation of myelin figures and processing of LC3. nih.govahajournals.org While autophagy can be a protective response to stressors like free cholesterol overload in smooth muscle cells, 7KC can also induce extensive vacuolization and organelle depletion, suggesting a pro-death role in certain contexts. nih.gov The dual nature of autophagy in response to 7KC highlights the complexity of cellular responses to this oxysterol.

| Cell Type | 7KC Effect on Autophagy | Outcome | Mechanism |

| Human Aortic Smooth Muscle Cells | Increased autophagic flux nih.govnih.gov | Protective, attenuates cell death nih.govnih.gov | Mediated by Nox4 and inhibition of Atg4B activity nih.govnih.gov |

| Lens Epithelial Cells | Activation of macroautophagy arvojournals.org | Initially protective, chronic exposure may lead to cell death arvojournals.org | Partially related to the PI3K-Akt-mTOR pathway arvojournals.org |

| Vascular Smooth Muscle Cells | Induction of autophagic processes nih.govahajournals.org | Complex mode of cell death nih.govahajournals.org | Associated with myelin figure formation and LC3 processing nih.govahajournals.org |

Oxiapoptophagy as a Combined Cell Death Mode

7-ketocholesterol is a known inducer of a specific form of cell death termed "oxiapoptophagy," which integrates oxidative stress, apoptosis, and autophagy. researchgate.netnih.govaston.ac.uk This combined cell death mode is characterized by an overproduction of reactive oxygen species (ROS), activation of apoptotic pathways, and the appearance of autophagic features. researchgate.net Oxiapoptophagy has been observed in various cell types, including MC3T3-E1 osteoblastic cells, where 7KC treatment leads to oxidative stress, autophagy, and apoptosis. nih.govresearchgate.net

The process is often initiated by 7KC-induced oxidative stress, which subsequently triggers mitochondrial and peroxisomal dysfunction. researchgate.net In 158N murine oligodendrocytes, a high concentration of 7KC is known to induce oxiapoptophagy. nih.gov This form of cell death can be either caspase-dependent or caspase-independent. aston.ac.ukbioscientifica.com The esterification of 7KC with oleic acid to form this compound has been shown to impair the cytotoxic effects of 7KC, suggesting a potential protective mechanism against oxiapoptophagy. mdpi.com

Caspase-Independent Cell Death Mechanisms

While 7-ketocholesterol can induce caspase-dependent apoptosis, it is also capable of triggering caspase-independent cell death pathways. aston.ac.ukbioscientifica.com Studies have shown that even when caspases are inhibited, 7KC can still induce cell death characterized by a loss of mitochondrial membrane potential. nih.gov In U937 cells, the generation of ceramide during 7KC-induced apoptosis was found to be independent of caspase activation. nih.gov

The release of apoptosis-inducing factor (AIF) and endonuclease G from the mitochondria is a key event in 7KC-induced caspase-independent cell death. nih.gov These factors can translocate to the nucleus and cause DNA fragmentation and chromatin condensation. mdpi.com The simultaneous activation of both caspase-dependent and -independent pathways by 7KC suggests a complex and multifaceted mechanism of cytotoxicity, ensuring cell death even when apoptotic signaling is compromised. nih.gov

Impact on Organelle Function

Mitochondrial Dysfunction

7-ketocholesterol significantly impairs mitochondrial function, a key element of its cytotoxicity. A primary effect of 7KC is the disruption of the mitochondrial membrane potential, which leads to reduced oxidative phosphorylation and decreased ATP production. mdpi.comnih.govnih.govresearchgate.net This mitochondrial depolarization can trigger the release of pro-apoptotic factors, initiating cell death pathways. researchgate.net

In addition to affecting the membrane potential, 7KC can also lead to an overproduction of reactive oxygen species (ROS) at the mitochondrial level, further contributing to cellular oxidative stress. aston.ac.ukbioscientifica.com Studies in cardiac cells have shown that 7KC treatment inhibits mitochondrial oxygen consumption, which is accompanied by a compensatory increase in mitochondrial mass. researchgate.net The compound also alters the cytoplasmic distribution of mitochondria, leading to the formation of clusters. nih.gov

| Parameter | Effect of 7-Ketocholesterol |

| Mitochondrial Membrane Potential | Decreased mdpi.comnih.govnih.govresearchgate.net |

| Oxidative Phosphorylation | Reduced nih.gov |

| ATP Production | Decreased nih.gov |

| Reactive Oxygen Species (ROS) | Increased production aston.ac.ukbioscientifica.com |

| Mitochondrial Oxygen Consumption | Inhibited researchgate.net |

Lysosomal Dysregulation

7-ketocholesterol is a potent disruptor of lysosomal function. nih.gov It can directly increase the permeability of the lysosomal membrane and induce the accumulation of unesterified cholesterol within the lysosome. nih.gov This accumulation impairs the normal hydrolytic activity of the lysosome, hindering the turnover and recycling of cellular components. nih.gov

Peroxisomal Dysfunction

7-ketocholesterol induces significant alterations in peroxisome function and biogenesis. nih.govnih.gov Treatment with 7KC can lead to morphological and topographical changes in peroxisomes, including the appearance of abnormally sized and shaped organelles. nih.gov This is associated with a decrease in the cellular level of ABCD3, a marker of peroxisomal mass. nih.gov

Functionally, 7KC impairs peroxisomal β-oxidation, which is evident from the increased levels of very long-chain fatty acids (VLCFAs) such as C24:0 and C26:0. nih.gov The expression of key peroxisomal transporters and enzymes, including ABCD1, ABCD3, ACOX1, and MFP2, is also reduced at both the mRNA and protein levels following 7KC exposure. nih.gov These peroxisomal alterations, which can be attenuated by α-tocopherol, are often associated with mitochondrial dysfunction and oxidative stress, highlighting the interconnectedness of organelle function in 7KC-induced cytotoxicity. nih.govresearchgate.net

| Peroxisomal Component | Effect of 7-Ketocholesterol |

| Morphology | Abnormal sizes and shapes nih.gov |

| ABCD3 (Peroxisomal mass marker) | Decreased cellular level nih.gov |

| Very Long-Chain Fatty Acids (VLCFAs) | Increased levels nih.gov |

| ABCD1 and ABCD3 Transporters | Decreased mRNA and protein levels nih.gov |

| ACOX1 and MFP2 Enzymes | Decreased mRNA and protein levels nih.gov |

Endoplasmic Reticulum (ER) Stress Response

7-Ketocholesterol (7-Kchol), a major oxidized product of cholesterol, is a known inducer of endoplasmic reticulum (ER) stress. nih.govznaturforsch.com This process is initiated when the proper protein folding, assembly, and transport functions of the ER are disrupted, leading to an accumulation of unfolded or misfolded proteins—a state referred to as ER stress. mdpi.comyoutube.com In response, cells activate a signaling pathway known as the unfolded protein response (UPR) to restore ER homeostasis. mdpi.comyoutube.com

In human aortic smooth muscle cells and HT-29 human colon cancer cells, 7-Kchol has been shown to trigger the UPR. znaturforsch.comnih.gov The mechanism involves the activation of key ER stress sensors, including inositol-requiring enzyme 1 (IRE1), protein kinase-like ER kinase (PERK), and activating transcription factor 6 (ATF6). znaturforsch.com Activation of these sensors leads to the upregulation of ER chaperones, such as GRP78/Bip and GRP94, which assist in protein folding, and the induction of the cell death effector CHOP. znaturforsch.comnih.govresearchgate.net

A key event in 7-Kchol-induced ER stress is the rapid release of calcium (Ca2+) from the ER stores, resulting in transient oscillations of cytosolic Ca2+. nih.gov This disruption of Ca2+ homeostasis is a critical trigger for the UPR. In contrast, the esterified form, this compound, does not induce these rapid Ca2+ oscillations, suggesting a significantly attenuated ability to initiate the ER stress response. nih.gov Furthermore, studies in MC3T3-E1 osteoblastic cells demonstrated that 7-Kchol enhances the mRNA expression of ER stress markers CHOP and GRP78. researchgate.netnih.gov

| Compound | Effect on ER Stress | Key Molecular Events |

| 7-Ketocholesterol | Induces ER Stress | Upregulation of GRP78/Bip, GRP94, CHOP; Activation of IRE1, PERK, ATF6; Rapid intracellular Ca2+ oscillations. znaturforsch.comnih.govresearchgate.net |

| This compound | Does not induce rapid Ca2+ oscillations | Attenuated ER stress response compared to free 7-Ketocholesterol. nih.gov |

Effects on Cellular Membrane Dynamics and Lipid Homeostasis

Plasma Membrane Alterations (e.g., permeability, rigidity, lipid raft disruption, surface packing defects)

7-Ketocholesterol can integrate into cellular membranes, where it significantly alters their biophysical properties. nih.gov Due to the increased hydrophilicity conferred by the C7 carbonyl group, 7-Kchol creates surface packing defects in the plasma membrane. nih.gov This disruption leads to increased membrane permeability. nih.gov Ring-oxidized sterols like 7-Kchol have been shown to increase the ordering of lipid acyl chains and enhance plasma membrane rigidity. researchgate.netacs.org

A primary target for 7-Kchol within the plasma membrane is the cholesterol- and sphingolipid-enriched microdomains known as lipid rafts. nih.govmdpi.com These domains are crucial for cellular signaling. 7-Kchol preferentially associates with lipid rafts, and its presence can disrupt their structure and function. nih.gov This disruption of lipid rafts can have profound consequences on cellular signaling pathways that are dependent on the integrity of these microdomains. nih.gov

The interaction of 7-Kchol with major phospholipid components of the plasma membrane, such as phosphatidylethanolamine (B1630911) and phosphatidylserine, further contributes to alterations in membrane properties. nih.govresearchgate.net Compared to cholesterol, 7-Kchol is more polar and resides closer to the membrane interface, which influences its effects on membrane structure and dynamics. nih.govresearchgate.net Molecular dynamics simulations have shown that even subtle increases in membrane 7-Kchol levels can lead to significant biophysical perturbations of the membrane structure. nih.gov

Intracellular Lipid Accumulation and Dynamics (e.g., lipid droplets, neutral and polar lipid accumulation, effects on cholesterol esterification)

Exposure of cells to 7-Ketocholesterol leads to significant alterations in intracellular lipid homeostasis, characterized by the accumulation of lipid droplets. researchgate.netnih.gov In human promonocytic U937 cells, 7-Kchol treatment was shown to favor the accumulation of both neutral and polar lipids within cytoplasmic structures that stain positive with Nile Red. nih.govsci-hub.box Furthermore, 7-Kchol promotes the accumulation of free cholesterol. nih.gov

In cardiac cells, 7-Kchol has been found to induce a reprogramming of lipid metabolism, leading to an enhanced accumulation of cholesteryl esters. nih.govnih.govmdpi.com This is associated with altered transcription of genes involved in cholesterol transport and esterification, such as those encoding for sterol O-acyltransferase (SOAT). nih.govnih.govmdpi.com While SOAT can esterify oxysterols, cholesterol is a more potent allosteric activator of this enzyme. aston.ac.uk The esterification of 7-Kchol can be facilitated by the action of cytosolic phospholipase A2, which supplies the necessary fatty acids. mdpi.comaston.ac.uk It has also been reported that the presence of 7-Kchol can decrease the esterification of cholesterol itself. nih.gov

| Feature | Effect of 7-Ketocholesterol |

| Lipid Droplets | Increased accumulation. researchgate.netnih.gov |

| Neutral and Polar Lipids | Increased accumulation. nih.gov |

| Free Cholesterol | Increased accumulation. nih.gov |

| Cholesteryl Esters | Enhanced production and accumulation. nih.govnih.govmdpi.com |

| Cholesterol Esterification | Can be decreased. nih.gov |

This compound: Modulated Biological Activities

Reduced or Absent Cytotoxicity and Oxidative Activity Compared to Free 7-Ketocholesterol

The esterification of 7-Ketocholesterol with oleic acid to form this compound significantly impairs its cytotoxic and oxidative properties. nih.gov Free 7-Kchol is a potent inducer of cell death, leading to a loss of mitochondrial potential and increased plasma membrane permeability. nih.gov It also stimulates the production of reactive oxygen species (ROS), such as superoxide anions, and induces lipid peroxidation and oxidative DNA damage. nih.govnih.gov

In stark contrast, this compound does not exhibit these cytotoxic features. nih.gov Studies have shown that while free 7-Kchol induces robust ROS production, this compound has no such effect. nih.gov This lack of oxidative activity is a key factor in its reduced toxicity. The impairment of the cytotoxic and oxidative activities of 7-Kchol through esterification is considered a protective mechanism that could potentially reduce the progression of diseases like atherosclerosis. nih.gov

| Compound | Cytotoxicity | Oxidative Activity |

| 7-Ketocholesterol | High (induces apoptosis, loss of mitochondrial potential) nih.gov | High (induces ROS production, lipid peroxidation, oxidative DNA damage) nih.govnih.gov |

| This compound | Absent or significantly reduced nih.gov | Absent or significantly reduced nih.govnih.gov |

Non-Inflammatory Response

7-Ketocholesterol is recognized as a pro-inflammatory molecule. aston.ac.uknih.gov It can activate various signaling pathways that lead to the production of inflammatory cytokines and other mediators, contributing to the inflammatory processes observed in conditions like atherosclerosis and age-related macular degeneration. aston.ac.uknih.gov

The esterification of 7-Kchol to this compound is associated with a non-inflammatory profile. This is consistent with the general observation that the esterification of cytotoxic and pro-oxidative oxysterols serves as a detoxification mechanism. nih.gov By neutralizing the reactive keto group through esterification, the resulting molecule, this compound, is rendered less capable of interacting with cellular components in a manner that triggers inflammatory signaling cascades. This attenuation of biological activity contributes to a non-inflammatory response, in contrast to the effects of its unesterified precursor.

Lack of Sufficient Scientific Data on this compound's Specific Cellular and Molecular Mechanisms

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data on the distinct cellular and molecular mechanisms of this compound. The vast majority of existing studies focus on its precursor, 7-Ketocholesterol (7KCh), and its well-documented roles in inducing apoptosis, inflammation, and dysregulation of lipid metabolism.

While the esterification of 7-Ketocholesterol to form esters like this compound is acknowledged in the literature, this process is often described in the context of a potential detoxification pathway. The addition of the oleate (B1233923) moiety is thought to increase the hydrophobicity of the molecule, potentially altering its cellular uptake, subcellular localization, and interaction with molecular targets, thereby reducing its cytotoxicity compared to the free form.

However, detailed investigations into how this compound, as a distinct molecular entity, modulates specific cellular processes are not sufficiently available to construct a detailed, evidence-based article as per the requested outline. The current body of research does not provide the specific findings required to elaborate on its unique impact on cellular signaling, gene expression, or its specific contributions to various cellular stress responses. Consequently, the creation of data tables and in-depth discussion on the "Potential for Modulating Specific Cellular Processes" for this compound alone is not feasible based on the currently accessible scientific information. Further research is required to elucidate the specific biological activities of this cholesterol ester.

Academic Methodologies for Studying 7 Ketocholesteryl 3 Oleate and 7 Ketocholesterol

Analytical Techniques for Quantification and Identification

Precise quantification and unambiguous identification are foundational to understanding the roles of 7-Ketocholesteryl-3-oleate and 7-Ketocholesterol (B24107) in biological systems. Researchers employ highly sensitive chromatographic and spectrometric methods to achieve this.

Gas Chromatography-Mass Spectrometry is a robust technique for the analysis of 7-Ketocholesterol. The process typically involves a derivatization step, such as silylation, to increase the volatility and thermal stability of the molecule, allowing for its separation by gas chromatography. The mass spectrometer then detects and fragments the derivatized compound, providing a unique mass spectrum that confirms its identity. For instance, the trimethylsilyl (TMS) ether of 7-KC can be analyzed to confirm its presence and quantity in a sample. longdom.org Studies have utilized GC-MS with an ion trap detector and electron energy of 70 eV to identify peaks corresponding to 7-Ketocholesterol. longdom.org The ion source temperature is typically maintained around 200°C with a transfer line temperature of 275°C to ensure efficient ionization and transfer of the analyte. longdom.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the direct quantification of 7-Ketocholesterol in various biological samples, including plasma and cells, often without the need for derivatization. nih.govnih.gov This technique offers rapid analysis and is suitable for high-throughput screening. nih.govnih.gov In clinical diagnostics, LC-MS/MS is used to measure plasma levels of 7-KC as a biomarker for certain lysosomal storage disorders, such as Niemann-Pick disease. nih.govnih.gov The method's high sensitivity allows for the detection of elevated 7-KC levels that are characteristic of these conditions. nih.govnih.gov Furthermore, LC-MS-based metabolomics approaches are employed to investigate the broader metabolic alterations induced by 7-Ketocholesterol in cells, providing insights into its mechanisms of action. nih.govmdpi.com

Below is a table summarizing representative LC-MS/MS parameters used for the analysis of 7-Ketocholesterol:

| Parameter | Value | Reference |

| Chromatography | ||

| Column | ACQUITY BEH Amide (2.1 mm × 150 mm, 1.7 µm) | nih.gov |

| Mobile Phase A | Acetonitrile with 0.1% formic acid | nih.gov |

| Mobile Phase B | Water with 0.1% formic acid | nih.gov |

| Flow Rate | 400 µL/min | nih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Positive or Negative Ion Mode | nih.gov |

| Source Temperature | 120 °C | nih.gov |

| Desolvation Temperature | 500 °C | nih.gov |

| Capillary Voltage | 2 kV | nih.gov |

| Cone Voltage | 25 V | nih.gov |

Flow cytometry is a powerful tool for assessing the cellular effects of 7-Ketocholesterol on a single-cell basis. This technique allows for the high-throughput analysis of various cellular parameters. For instance, the production of reactive oxygen species (ROS) can be quantified using fluorescent probes like hydroethidine. nih.gov Changes in mitochondrial membrane potential, an early indicator of apoptosis, can be monitored with dyes such as 3,3'-dihexyloxacarbocyanine iodide. nih.gov Cell death and viability are commonly assessed using propidium iodide, which stains the nuclei of dead cells. nih.govnih.gov Furthermore, intracellular lipid content can be analyzed using fluorescent dyes like Nile Red, which can differentiate between neutral and polar lipids, and filipin, which specifically stains free cholesterol. nih.gov These analyses have been instrumental in demonstrating how 7-KC induces apoptosis and alters cellular lipid composition. nih.gov

Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins in cells treated with 7-Ketocholesterol. This method has been employed to investigate the activation of apoptotic pathways through the detection of cleaved caspases and Poly (ADP-ribose) polymerase (PARP). Researchers have also used Western blotting to study the induction of autophagy by monitoring the processing of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). nih.gov Additionally, the technique is crucial for examining the modulation of various signaling molecules. For example, studies have shown that 7-KC can increase the protein levels of P-glycoprotein and activate signaling pathways involving kinases like p38, as determined by the increased levels of their phosphorylated forms. mdpi.comoncotarget.com

The following table provides examples of proteins whose expression is modulated by 7-Ketocholesterol, as identified by Western blotting:

| Protein | Cellular Process | Effect of 7-KC | Reference |

| Phospho-p38 | Stress signaling | Increased phosphorylation | mdpi.com |

| GRP78 | Endoplasmic Reticulum Stress | Increased accumulation | mdpi.com |

| LC3-II | Autophagy | Increased processing | nih.gov |

| P-glycoprotein | Drug Efflux | Increased protein level | oncotarget.com |

| LXRα | Cholesterol Homeostasis | Increased expression | nih.gov |

| ABCA1 | Cholesterol Efflux | Increased expression | nih.gov |

| ABCG1 | Cholesterol Efflux | Increased expression | nih.gov |

Confocal and biphoton spectral imaging microscopy provide high-resolution visualization of the subcellular localization and interactions of 7-Ketocholesterol. These advanced imaging techniques have been used to demonstrate the colocalization of 7-KC with cellular lipids within cytoplasmic structures. nih.gov By using fluorescent probes like LAURDAN, researchers can study the impact of 7-KC on the organization and phase state of lipid membranes. nih.gov For instance, 7-KC has been shown to induce a green emission with LAURDAN, indicating a disorganization of the lipid membrane. nih.gov Biphoton microscopy, in particular, allows for deeper tissue imaging with reduced phototoxicity and has been used in fluorescence resonance energy transfer (FRET) studies to confirm the close proximity and interaction between 7-KC and cellular lipids stained with dyes like Nile Red. nih.gov

Quantitative Real-time Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a sensitive technique for measuring the expression levels of specific genes in response to 7-Ketocholesterol treatment. This method has been utilized to demonstrate that 7-KC can modulate the expression of genes involved in various cellular processes. For example, studies have shown that 7-KC can increase the expression of osteogenic marker genes like ALPL and RUNX2, while inhibiting the expression of adipogenic genes such as PPARG and CEBPA. mdpi.com Additionally, qRT-PCR has been used to quantify the upregulation of genes associated with inflammation, such as IL6 and IL8, in cells exposed to 7-KC. nih.gov

The table below lists some of the genes whose expression is altered by 7-Ketocholesterol, as determined by qRT-PCR:

| Gene | Function | Effect of 7-KC | Reference |

| ALPL (Alkaline Phosphatase) | Osteogenesis | Increased expression | mdpi.com |

| RUNX2 (Runt-related transcription factor 2) | Osteogenesis | Increased expression | mdpi.com |

| PPARG (Peroxisome proliferator-activated receptor gamma) | Adipogenesis | Decreased expression | mdpi.com |

| CEBPA (CCAAT/enhancer-binding protein alpha) | Adipogenesis | Decreased expression | mdpi.com |

| IL6 (Interleukin 6) | Inflammation | Increased expression | nih.gov |

| IL8 (Interleukin 8) | Inflammation | Increased expression | nih.gov |

| VEGFA (Vascular endothelial growth factor A) | Angiogenesis | Increased expression | nih.gov |

In Vitro Cellular Models

Monocytic and macrophage cell lines are frequently used to investigate the cytotoxic and pro-inflammatory effects of 7-ketocholesterol. In human promonocytic U937 cells, 7KC is a potent inducer of apoptosis nih.gov. Studies have shown that 7KC-induced cell death in U937 cells is associated with a loss of mitochondrial potential and morphological changes in the nucleus, such as swelling, fragmentation, and condensation nih.gov. Furthermore, 7KC treatment leads to an overproduction of superoxide (B77818) anions and lipid peroxidation nih.gov.

In contrast, the esterified form, this compound, does not exhibit the same cytotoxic features in U937 cells nih.gov. The esterification of 7KC with oleate (B1233923) has been shown to impair its cytotoxic and oxidative activities, suggesting that this process may be a cellular detoxification mechanism nih.gov. When incorporated into acetylated low-density lipoprotein (acLDL), 7KC's toxicity to U937 cells is greatly reduced, even at intracellular concentrations that exceed those seen with cytotoxic oxidized LDL researchgate.net. This suggests that the context in which 7KC is delivered to the cell significantly influences its biological effects researchgate.net.

In the human monocytic THP-1 cell line, 7KC has been shown to enhance the activity of matrix metalloproteinase-9 (MMP-9) and increase the secretion of its proenzyme form nih.gov. This effect is more significant than that of cholesterol. Additionally, 7KC can induce the differentiation of THP-1 monocytes into macrophages, characterized by increased cell adherence and the development of macrophage-like morphology researchgate.net. Pretreatment of human umbilical vein endothelial cells (HUVECs) with 7KC significantly enhances the adhesion of THP-1 cells under flow conditions nih.gov. In THP-1 derived foam cells, 7KC exposure leads to a decrease in phagocytic activity nih.gov.

| Cell Line | Observed Effects of 7-Ketocholesterol | Reference |

|---|---|---|

| U937 | Induces apoptosis, loss of mitochondrial potential, nuclear morphological changes, superoxide anion overproduction, and lipid peroxidation. | nih.gov |

| THP-1 | Enhances MMP-9 activity, induces differentiation into macrophages, and increases adhesion to endothelial cells. Decreases phagocytic activity in foam cells. | nih.govresearchgate.netnih.govnih.gov |

Vascular and endothelial cell lines are critical models for studying the role of oxysterols in atherosclerosis. In human aortic smooth muscle cells (HASMCs), 7-ketocholesterol induces autophagy, a cellular process of degradation and recycling of cellular components nih.gov. This induction of autophagy is a protective response that mitigates 7KC-induced cell death by suppressing endoplasmic reticulum (ER) stress nih.govnih.gov. 7KC treatment in these cells is also associated with cell rounding, detachment, and apoptosis, as indicated by the cleavage of caspase-3 and poly (ADP-ribose) polymerase nih.gov.

In human umbilical vein endothelial cells (HUVECs), 7KC enhances the expression of adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 nih.gov. This upregulation of adhesion molecules, mediated by the p38 MAPK pathway, leads to increased adhesion of leukocytes to the endothelial cells nih.govnih.gov. Furthermore, 7KC has been shown to decrease nitric oxide-induced vascular relaxation and induce apoptosis in smooth muscle cells nih.gov.

There is limited specific information available in the provided search results regarding the direct effects of this compound on vascular and endothelial cell lines. However, the general observation that esterification of 7KC reduces its cytotoxicity suggests that this compound would likely have attenuated effects compared to its unesterified counterpart in these cell types as well.

| Cell Line/Type | Observed Effects of 7-Ketocholesterol | Reference |

|---|---|---|

| Human Aortic Smooth Muscle Cells | Induces protective autophagy, cell rounding, detachment, and apoptosis. | nih.govnih.gov |

| Human Umbilical Vein Endothelial Cells | Enhances expression of adhesion molecules (E-selectin, ICAM-1, VCAM-1) and increases leukocyte adhesion. | nih.govnih.gov |

Neuronal and glial cell models are instrumental in understanding the neurotoxic potential of oxysterols. In 158N murine oligodendrocytes, 7-ketocholesterol has been shown to inhibit cell growth and induce cell death, with some evidence of apoptosis nih.gov. It also causes a disorganization of lipid membranes.

In the murine neuroblastoma N2a cell line, 7KC induces cytotoxicity characterized by an overproduction of reactive oxygen species (ROS), alteration of the plasma membrane, and a decrease in mitochondrial transmembrane potential, ultimately leading to cell death nih.gov. Pre-exposure to oleate has been shown to protect against palmitate-induced toxicity in Neuro-2a cells, suggesting a potential protective role for oleate against lipotoxicity, which could be relevant to the formation of the less toxic this compound nih.gov.

While direct studies on the effects of this compound on these specific neuronal and glial cell lines are not detailed in the provided results, the established principle of reduced toxicity upon esterification suggests a similar attenuation of adverse effects.

| Cell Line | Observed Effects of 7-Ketocholesterol | Reference |

|---|---|---|

| 158N murine oligodendrocytes | Inhibits cell growth, induces cell death (partially via apoptosis), and causes lipid membrane disorganization. | nih.gov |

| N2a neuronal cells | Induces cytotoxicity, ROS overproduction, plasma membrane alteration, and decreased mitochondrial transmembrane potential. | nih.gov |

The effects of 7-ketocholesterol and its oleate ester have been investigated in various cancer cell lines, revealing potential anti-cancer properties. In the murine melanoma B16F10 cell line, 7KC has been shown to induce growth arrest and cell death nih.gov. When incorporated into a lipid core nanoemulsion, 7KC was primarily cytostatic, leading to an accumulation of polyploid cells, but a single dose could still kill approximately 10% of melanoma cells researchgate.net. In vivo studies with B16 melanoma-bearing mice showed that this nanoemulsion formulation of 7KC led to a greater than 50% reduction in tumor size nih.gov.

In the context of human myeloma cells, while direct effects of 7-ketocholesterol are not specified in the provided results, studies on related oxysterols suggest that they can induce apoptosis and autophagy oncotarget.comnih.gov.

In the rat C6 glioblastoma cell line, local administration of liposomes containing this compound resulted in a 50% decrease in tumor volume, although this effect was less potent than that of 7β-hydroxycholesteryl-3-oleate aacrjournals.org. This indicates that the esterified form of 7KC retains some anti-tumor activity in this model.

In breast cancer cell lines, 7KC has been shown to have a cytostatic effect on MCF-7, T47D, and BT-20 cells nih.gov. In MCF-7 cells, the presence of 7KC slightly decreased the efficacy of tamoxifen, while in BT-20 cells, it increased the effect of tamoxifen and led to higher caspase 3/7 activity nih.gov. Furthermore, 7KC was found to increase the migration and invasion potential of breast cancer cells, regardless of their estrogen receptor status nih.gov.

| Cell Line | Compound | Observed Effects | Reference |

|---|---|---|---|

| Melanoma B16F10 | 7-Ketocholesterol | Induces growth arrest and cell death; cytostatic in nanoemulsion, leading to polyploidy. | nih.govresearchgate.net |

| C6 Glioblastoma | This compound | Decreased tumor volume by 50% when administered in liposomes. | aacrjournals.org |

| Breast Cancer (MCF-7, T47D, BT-20) | 7-Ketocholesterol | Cytostatic effect on all three cell lines. | nih.gov |

| Modulates tamoxifen efficacy and increases cell migration and invasion. | nih.govnih.gov |

In primary cultures of lens epithelial cells (LECs), 7-ketocholesterol has been shown to inhibit proliferation and stimulate differentiation into fiber cells nih.gov. This is evidenced by increased levels of the differentiation marker p57KIP2 and a decline in the proliferation marker PCNA nih.gov. Furthermore, 7KC-treated LECs express fiber-specific proteins such as MIP26 and CP49 and show a seven-fold increase in the formation of lentoid bodies, which are structures indicative of differentiation nih.gov. These findings suggest that the accumulation of 7KC in the lens could disrupt the normal, highly regulated process of LEC differentiation, potentially compromising lens transparency nih.gov.

There is no specific information available in the provided search results regarding the effects of this compound on lens epithelial cells.

Mesenchymal Stem Cells

Mesenchymal stem cells (MSCs) serve as a crucial in vitro model for elucidating the cellular and molecular effects of 7-Ketocholesterol (7-KC), a major product of cholesterol oxidation. Studies utilizing MSCs, particularly those derived from adipose tissue (ATMSCs), have provided significant insights into the compound's influence on cell differentiation and viability.

Research has demonstrated that 7-KC can modulate the differentiation potential of ATMSCs. Specifically, it has been shown to favor osteogenic (bone cell) differentiation while inhibiting adipogenic (fat cell) differentiation. nih.govresearchgate.net When ATMSCs are cultured in an osteogenic medium, the presence of 7-KC leads to an increase in the expression of early osteogenic markers such as alkaline phosphatase (ALPL) and Runt-related transcription factor 2 (RUNX2). nih.govresearchgate.net This pro-osteogenic effect is mediated through the activation of the Wnt/β-catenin signaling pathway. nih.govresearchgate.net Conversely, in an adipogenic medium, 7-KC decreases the number of adipocytes and reduces the expression of adipogenic markers like peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.govresearchgate.net

Beyond its effects on differentiation, 7-KC is also known to induce a specific form of cell death known as oxiapoptophagy, which combines features of oxidative stress, apoptosis, and autophagy. nih.govnih.gov The susceptibility of MSCs to 7-KC-induced cell death can vary depending on the cell source. For instance, MSCs derived from the bone marrow of patients with acute myeloid leukemia (LMSCs) have shown to be less susceptible to the cytotoxic effects of 7-KC compared to other cell types, with a higher IC50 value. nih.gov In LMSCs, exposure to 7-KC triggers the extrinsic pathway of apoptosis, characterized by the activation of caspase-8 and caspase-3, and leads to an increase in the generation of reactive oxygen species (ROS). nih.gov Furthermore, 7-KC can impact the cell cycle of LMSCs, causing an arrest in the S phase. nih.gov

| MSC Type | Effect of 7-KC | Key Molecular Markers/Pathways Affected | Reference |

|---|---|---|---|

| Adipose Tissue-Derived (ATMSCs) | Promotes osteogenic differentiation | ↑ ALPL, ↑ RUNX2, ↑ β-catenin (Wnt pathway activation) | nih.govresearchgate.net |

| Adipose Tissue-Derived (ATMSCs) | Inhibits adipogenic differentiation | ↓ PPARγ, ↓ C/EBPα | nih.govresearchgate.net |

| Bone Marrow-Derived from AML patients (LMSCs) | Induces oxiapoptophagy (cell death) | ↑ Caspase-8, ↑ Caspase-3, ↑ ROS | nih.gov |

| Bone Marrow-Derived from AML patients (LMSCs) | Causes S-phase cell cycle arrest | - | nih.gov |

In Vivo Animal Models for Mechanistic Studies

Rat Models (e.g., for inflammation, angiogenesis, glioblastoma studies)

Rat models have been instrumental in demonstrating the pro-inflammatory and pro-angiogenic properties of 7-Ketocholesterol (7-KC) in a living system. A notable model involves the implantation of biodegradable wafers containing 7-KC into the anterior chamber of the rat eye. nih.govnih.gov This methodology provides a controlled, localized delivery of the compound, allowing for the direct observation of its effects on surrounding tissues.

Studies using this model have shown that 7-KC-containing implants induce a robust angiogenic response, characterized by the growth of new blood vessels (neovascularization) originating from the limbus and extending through the cornea. nih.govnih.gov This neovascularization is observable within days of implantation and is accompanied by significant inflammation. nih.gov The inflammatory response is marked by extensive infiltration of macrophages, identified by the marker CD68, into the area surrounding the implant. nih.govnih.gov

Mechanistically, the pro-angiogenic and pro-inflammatory effects are linked to the upregulation of key signaling molecules. Direct measurements from the aqueous humor of eyes with 7-KC implants revealed elevated levels of Vascular Endothelial Growth Factor (VEGF), Interleukin-1 beta (IL-1β), and Growth-Related Oncogene/Keratinocyte Chemoattractant (GRO/KC). nih.gov These findings confirm that 7-KC can stimulate the production of potent mediators of angiogenesis and inflammation in vivo. nih.govnih.gov

In the context of glioblastoma, research has been conducted on rat models using analogs of cholesterol oxidation products. For instance, studies on the rat C6 glioblastoma model have investigated the antitumor properties of compounds like 7β-hydroxycholesteryl-3β(ester)-oleate, which is structurally related to 7-KC derivatives. researchgate.net These studies provide a framework for how oxysterol compounds might be evaluated in cancer models, although direct studies with this compound in this specific rat model are less documented.

Mouse Models (e.g., apolipoprotein E-deficient mice, tumor models)

Mouse models are widely employed to investigate the role of 7-Ketocholesterol (7-KC) in chronic diseases, particularly atherosclerosis and cancer. The apolipoprotein E-deficient (ApoE-/-) mouse is a cornerstone model for atherosclerosis research. frontiersin.orgresearchgate.net These mice lack the ApoE protein, leading to impaired clearance of lipoproteins and the spontaneous development of atherosclerotic plaques that share similarities with human lesions. frontiersin.orgresearchgate.net The accumulation of 7-KC, a major oxysterol found in atherosclerotic plaques, is studied in these mice to understand its contribution to the progression of the disease through mechanisms like inflammation and foam cell formation. nih.gov

In oncology research, various mouse tumor models are utilized to assess the therapeutic potential and cytotoxic effects of 7-KC. For example, the B16F10 murine melanoma cell line has been used to create tumor-bearing mouse models. nih.gov In these models, 7-KC, often incorporated into nanoemulsions to facilitate delivery, has been shown to reduce tumor size, increase necrotic areas within the tumor, and decrease intratumoral vasculature. nih.gov Similarly, mouse models of breast cancer have been used to study how oxysterols like 7-KC might influence tumor development and sensitivity to chemotherapy. nih.gov These in vivo studies are critical for evaluating the anticancer effects of 7-KC and understanding its mechanism of action in a complex biological system. nih.govnih.gov

| Mouse Model | Disease/Process Studied | Key Findings Related to 7-KC | Reference |

|---|---|---|---|

| Apolipoprotein E-deficient (ApoE-/-) | Atherosclerosis | Used to study the role of 7-KC accumulation in atherosclerotic plaque development and progression. | frontiersin.orgresearchgate.net |

| B16 Melanoma Tumor-Bearing Mice | Cancer (Melanoma) | 7-KC delivered via nanoemulsion reduced tumor size and vasculature. | nih.gov |

| Breast Cancer Mouse Models | Cancer (Breast) | Investigated the role of elevated 7-KC levels in promoting tumor development. | nih.gov |

Invertebrate Models

Invertebrate organisms offer valuable, genetically tractable systems for studying the in vivo toxicity and metabolic effects of 7-Ketocholesterol (7-KC). researchgate.netnih.gov The nematode Caenorhabditis elegans has been established as a useful model for assessing the systemic effects of this oxysterol. nih.gov

Studies using C. elegans have demonstrated that exposure to 7-KC has detrimental effects on several key life history traits. Research indicates that 7-KC can reduce the reproductive capacity of the nematode and shorten its lifespan in a concentration-dependent manner. nih.gov Furthermore, this oxysterol was found to impair the thermotolerance of the adult worms. nih.gov At the cellular level, 7-KC induces germline apoptotic cell death and increases the generation of reactive oxygen species (ROS), indicating that it promotes oxidative stress in vivo. nih.gov The well-defined genetics and transparent body of C. elegans make it an effective platform for screening and for mechanistic studies of oxysterol-induced toxicity. nih.govnih.govbosterbio.com

The fruit fly, Drosophila melanogaster, is another powerful invertebrate model used extensively in metabolic research, including the study of cholesterol homeostasis. frontiersin.orgnih.govresearchgate.net While vertebrates can synthesize cholesterol, insects are cholesterol auxotrophs and must obtain it from their diet, making them sensitive models for studying cholesterol uptake, transport, and metabolism. nih.gov The availability of sophisticated genetic tools for Drosophila allows for the investigation of specific genes and pathways, such as the DHR96 nuclear receptor which binds cholesterol and regulates its homeostasis, that may be affected by oxysterols like 7-KC. nih.govnih.gov

Computational and Systems Biology Approaches

Mathematical Modeling of Metabolic Pathways

Mathematical modeling provides a powerful framework for understanding the complex dynamics of metabolic pathways involving 7-Ketocholesterol (7-KC) and its parent molecule, cholesterol. dtu.dk These computational approaches allow researchers to simulate and analyze the intricate network of reactions that govern the synthesis, transport, and degradation of these sterols. researchgate.netarxiv.org

While comprehensive mathematical models specifically dedicated to the entire metabolic network of 7-KC are still emerging, existing models of cholesterol metabolism serve as a foundational basis. researchgate.netmdpi.com These models often take the form of systems of ordinary differential equations (ODEs) that describe the rates of change of concentrations of various metabolites over time. arxiv.org They can incorporate key enzymatic reactions, transport processes between different cellular compartments and organs (like the liver, gut, and peripheral tissues), and regulatory feedback loops. dtu.dkresearchgate.net

Pharmacokinetic studies have also employed simpler compartmental models to describe the distribution and elimination of 7-KC in the body. For example, the disappearance of radiolabeled 7-KC from blood and plasma in rabbits has been characterized by a two-compartment model, which helps to quantify the rates of tissue uptake and efflux of the compound. nih.gov Data from metabolomic and transcriptomic studies, which identify changes in metabolite levels and gene expression in response to 7-KC, provide crucial parameters for developing and refining these mathematical models. aston.ac.ukmdpi.com By integrating these diverse datasets, systems biology approaches aim to construct predictive models of how 7-KC perturbs cellular and systemic metabolism. mdpi.com

Enzyme Kinetics Modeling

Enzyme kinetics modeling is a crucial methodology for understanding the dynamics of metabolic pathways involving 7-Ketocholesterol. This approach allows researchers to quantitatively describe and predict the behavior of enzymes that metabolize this oxysterol, providing insights into the efficiency of its conversion and degradation.

One of the primary enzymes involved in the endogenous formation of 7-Ketocholesterol is Cytochrome P450 7A1 (CYP7A1). This enzyme catalyzes the conversion of 7-dehydrocholesterol (B119134) to 7-Ketocholesterol. The kinetics of this reaction have been studied to understand the rate of formation of this potentially cytotoxic compound.

Detailed research has determined the kinetic parameters for the formation of 7-Ketocholesterol from 7-dehydrocholesterol by recombinant P450 7A1. The Michaelis-Menten model, a fundamental model of enzyme kinetics, is often applied to analyze these reactions. This model describes the relationship between the substrate concentration and the reaction rate. The key parameters derived from this model are the Michaelis constant (K_m) and the maximum reaction rate (V_max) or the catalytic rate constant (k_cat). The K_m value is an inverse measure of the affinity of the enzyme for its substrate, while k_cat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of k_cat/K_m is a measure of the enzyme's catalytic efficiency.

Kinetic studies have provided the following parameters for the conversion of 7-dehydrocholesterol to 7-Ketocholesterol by human Cytochrome P450 7A1 nih.gov:

| Enzyme | Substrate | Product | k_cat (min⁻¹) | K_m (µM) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|---|---|

| Cytochrome P450 7A1 | 7-Dehydrocholesterol | 7-Ketocholesterol | 2.2 ± 0.1 | 1.1 ± 0.1 | 3 x 10⁴ |

These findings are significant as they quantify the efficiency of an enzymatic pathway for 7-Ketocholesterol formation in the body.

In the context of 7-Ketocholesterol degradation, a theoretical metabolic pathway has been modeled using Michaelis-Menten enzyme kinetics. This model was developed to describe the degradation of 7-Ketocholesterol in human macrophages through a proposed two-step enzymatic process, aiming to convert it into cholesterol. The model, based on a system of differential equations and solved numerically, demonstrated that the efficiency of 7-Ketocholesterol degradation is highly dependent on the affinity of the enzymes for their substrates, as indicated by the Michaelis constant (K_m). Specifically, the model predicted that a lower K_m value, signifying a higher enzyme-substrate affinity, would lead to a greater degradation efficiency.

While this modeling provides a theoretical framework for 7-Ketocholesterol degradation, specific kinetic parameters for the enzymes involved in the degradation of 7-Ketocholesterol were not empirically determined in the referenced study.

Regarding this compound, extensive searches of academic literature did not yield specific studies on its enzyme kinetics. Consequently, detailed research findings and data tables for the enzyme kinetics modeling of this compound are not available in the reviewed scientific literature.

Role in Pathophysiological Processes Mechanistic Research

Contribution to Oxidative Stress-Related Cellular Degeneration

7-Ketocholesterol (B24107) (7KC), the precursor to 7-Ketocholesteryl-3-oleate, is a potent inducer of oxidative stress, a fundamental driver of cellular degeneration. nih.gov It is primarily formed through the auto-oxidation of cholesterol and cholesterol esters found in lipoprotein deposits. nih.gov At a cellular level, 7KC stimulates the production of reactive oxygen species (ROS). nih.gov For instance, it enhances the activity of NOX (NADPH oxidase) by promoting the translocation of its cytosolic components to the cell membrane, leading to increased ROS production in neutrophils. nih.gov This surge in oxidative stress can damage cellular components, including organelles like lysosomes, by affecting their membrane permeability. nih.gov

The resulting oxidative stress is a key factor in 7KC-induced cell death, which often occurs through apoptosis. nih.gov This process has been observed in various cell types, including retinal pigment epithelium (RPE) cells, where 7KC triggers mitochondrial damage and activates caspases, leading to cellular degeneration. nih.gov While the esterification of 7KC into this compound is generally considered a detoxification pathway, as the oleate (B1233923) form is less cytotoxic, the initial presence of 7KC is a clear marker of oxidative damage. nih.gov In human U937 monocytic cells, for example, 7KC induces apoptosis associated with oxidative stress, whereas 7KC-oleate does not show the same cytotoxicity. nih.gov

Table 1: Cellular Effects of 7-Ketocholesterol (7KC) Leading to Oxidative Stress

| Cellular Target/Process | Effect of 7KC | Consequence |

| NADPH Oxidase (NOX) | Enhances translocation of cytosolic components to the membrane | Increased ROS production nih.gov |

| Mitochondria | Induces damage | Apoptosis, cellular degeneration nih.gov |

| Lysosomes | Affects membrane permeability | Organelle dysfunction nih.gov |

| Retinal Pigment Epithelium (RPE) cells | Induces cell death via caspase activation | Retinal degeneration nih.gov |

Role in Inflammatory Cellular Responses

7-Ketocholesterol is a significant mediator of inflammatory responses at the cellular level, contributing to the chronic inflammation seen in various age-related diseases. nih.govbioscientifica.com Research indicates that 7KC-induced inflammation is largely mediated through the Toll-like receptor 4 (TLR4), with some crossover activation of EGFR-related pathways. nih.gov

The activation of TLR4 by 7KC initiates a signaling cascade that leads to the induction of numerous cytokines. nih.gov This signaling appears to predominantly use the TRIF/TRAM side of the TLR4 pathway. nih.gov The MyD88/TIRAP side of the pathway is also involved, though its effect is mainly on the induction of Interleukin-1β (IL-1β). nih.gov Furthermore, 7KC triggers a robust Endoplasmic Reticulum (ER) stress response, which contributes to the inflammatory state. nih.gov This ER stress is not mediated by a typical calcium efflux but appears to be activated by specific kinases downstream of the TLR4 receptor. nih.gov In macrophages, 7KC promotes inflammation and M1 polarization through the activation of the NF-κB pathway and the NLRP3 inflammasome. unimi.it

Implications in Cellular Lipid Homeostasis Dysregulation

Conversely, levels of lysophospholipids, including lysophosphatidylcholines (lysoPCs) and lysophosphatidylethanolamines (lysoPEs), increase considerably. nih.govnih.gov Transcriptomic analysis reveals that these changes are associated with altered expression of genes involved in lipid metabolic processes, including cholesterol transport and esterification. nih.gov Specifically, genes such as those encoding for sterol O-acyltransferase (which is involved in cholesterol esterification) are affected. nih.govnih.gov In macrophages, 7KC-mediated cholesterol accumulation is attributed to increased cholesterol uptake via upregulation of the LDLR (low-density lipoprotein receptor), rather than an inhibition of cholesterol efflux. unimi.it

Table 2: Impact of 7-Ketocholesterol on Lipid Metabolism in Cardiac Cells

| Metabolite Class | Change in Level | Key Metabolites Affected |

| Cholesteryl Esters | Increased | N/A nih.govnih.govsemanticscholar.org |

| MVA Pathway Metabolites | Decreased | Farnesyl-pyrophosphate, Geranylgeranyl-pyrophosphate nih.govnih.govsemanticscholar.org |